Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate typically involves the reaction of piperidine-3-carboxylic acid ethyl ester with 2-bromoethylamine hydrobromide through a nucleophilic substitution (SN2) reaction . The reaction conditions often require a suitable solvent and a controlled temperature to ensure the desired product yield.
Chemical Reactions Analysis
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter modulator.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, which plays a crucial role in the central nervous system . The compound’s effects are mediated through its binding to GABA receptors, influencing neurotransmission and neuronal activity.
Comparison with Similar Compounds
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
Ethyl piperidine-3-carboxylate: Used as a starting material in the synthesis of various piperidine derivatives.
1-(2-Aminoethyl)piperidine-3-carboxylic acid: Known for its anticonvulsant activity and potential use in treating epilepsy.
Ethyl 2-oxo-3-piperidinecarboxylate: Utilized in the synthesis of pharmacologically active compounds
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 1-[3-(methylamino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-3-17-12(16)10-5-4-7-14(9-10)8-6-11(15)13-2/h10H,3-9H2,1-2H3,(H,13,15) |
InChI Key |
LFIYRUDTYVRSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC |
Origin of Product |
United States |
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